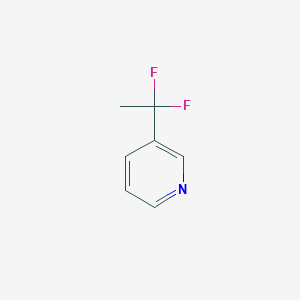

3-(1,1-二氟乙基)吡啶

描述

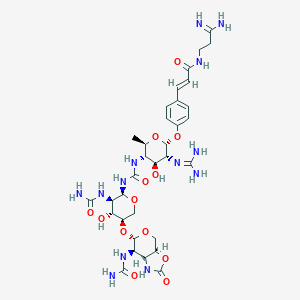

"3-(1,1-Difluoroethyl)pyridine" belongs to the family of pyridine derivatives, which are pivotal in the realm of organic chemistry due to their diverse applications, ranging from pharmaceuticals to materials science. Pyridine derivatives are known for their versatile chemical reactivity, which makes them essential building blocks in organic synthesis.

Synthesis Analysis

The synthesis of poly-substituted pyridines, including derivatives with difluoroethyl groups, often involves strategies that exploit the reactivity of fluoroalkyl groups. For instance, a novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been developed, utilizing C-F bond breaking of anionically activated fluoroalkyl groups under noble metal-free conditions, offering a supplementary method to traditional pyridine synthesis (Chen et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of related fluorinated compounds reveal intricate details about their configuration and stability. For example, the study of 3-(1-amino-2,2,2-trifluoroethylidene)-1,1,4,5,6,7-hexafluoroindan-2-one and its complexes has provided insights into the structural aspects of fluorinated derivatives, including those with pyridine interactions (Rybalova et al., 2008).

Chemical Reactions and Properties

The reactivity of pyridine derivatives towards fluorination and other chemical modifications is significant for synthesizing a wide array of functionalized compounds. The electrophilic fluorination of dihydropyridines, leading to fluoromethylpyridines, exemplifies the chemical transformations applicable to difluoroethylpyridine analogs (Pikun et al., 2020).

Physical Properties Analysis

The study of fluorinated pyridines often includes analysis of their physical properties, such as solubility, boiling points, and melting points, which are critical for their application in various domains. The optical, dielectric, and mechanical properties of fluorinated compounds, including polyimides derived from pyridine-containing monomers, provide a basis for understanding the physical characteristics of "3-(1,1-Difluoroethyl)pyridine" (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by substituents like the difluoroethyl group. Research into the regioselective fluorination of imidazo[1,2-a]pyridines highlights the impact of substituents on the chemical behavior of pyridine cores, which can be extrapolated to understand "3-(1,1-Difluoroethyl)pyridine" (Liu et al., 2015).

科学研究应用

吡啶衍生物的合成和应用:

- 2,6-二吡唑基吡啶衍生物:这些衍生物已被用于合成多功能自旋交叉开关、生物医学传感器的发光 f 元素吊架中心,以及功能性软材料和表面结构的自组装。它们还用于催化中 (Halcrow,2014).

- 去质子化功能化:3-(二氟甲基)吡啶已经通过去质子化和随后用亲电试剂捕获而被功能化,从而产生新的化合物,如 3-吡啶基-CF2-SiMe2Ph,可用于生产更大的二氟烷基吡啶库 (Santos 等人,2020).

在有机电子学中的应用:

- 磷光有机发光二极管 (PhOLED):3-(1H-吡唑-1-基)吡啶已被用作 PhOLED 的双极性主体材料中的电子传输单元,显示出显着的效率和性能 (Li 等人,2016).

环境应用:

- 饮用水中吡啶的降解:吡啶在工业中广泛使用,已在饮用水中使用介质阻挡放电系统进行处理。这项研究提供了对饮用水中吡啶降解机理和处理氮杂环化合物的潜在应用的见解 (Li 等人,2017).

材料科学和配位化学:

- 配位聚合物:已经对 2,6-双(吡唑基)吡啶和相关配体的合成和配合物化学进行了研究,发现它们在发光镧系元素化合物和铁配合物中具有应用 (Halcrow,2005).

- 发光探针:已经合成了含有 3d-4f 杂金属结构的某些配位聚合物,作为 Zn2+ 等金属离子的发光探针 (Zhao 等人,2004).

计算研究:

- 光电特性:计算研究探索了各种吡啶衍生物的光电和电荷转移特性,显示出在多功能有机半导体器件中使用的潜力 (Irfan 等人,2019).

未来方向

属性

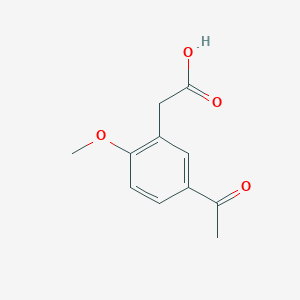

IUPAC Name |

3-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-7(8,9)6-3-2-4-10-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCYXXQJORJHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348742 | |

| Record name | 3-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-Difluoroethyl)pyridine | |

CAS RN |

114468-03-0 | |

| Record name | 3-(1,1-Difluoroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114468-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)